Cas no 670255-61-5 (methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate)

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a specialized anthraquinone-based sulfonamide derivative with applications in organic synthesis and materials science. Its structure combines a reactive anthraquinone core with a sulfonamido-benzoate ester moiety, offering versatility in functionalization and conjugation. The compound exhibits strong electron-accepting properties due to the anthraquinone unit, making it useful in dye chemistry, photochemical studies, and as a potential intermediate for pharmaceuticals or optoelectronic materials. The ester group enhances solubility in organic solvents, facilitating further synthetic modifications. Its well-defined molecular architecture allows for precise structural tuning, making it a valuable building block for advanced chemical research and development.
methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate structure
670255-61-5 structure
Product Name:methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate
CAS No:670255-61-5
MF:C22H15NO6S
MW:421.422604799271
CID:6070438
PubChem ID:4459057
Update Time:2025-06-12

methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate
    • Benzoic acid, 2-[[(9,10-dihydro-9,10-dioxo-2-anthracenyl)sulfonyl]amino]-, methyl ester
    • Methyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate
    • AB00686008-01
    • AKOS024608608
    • 670255-61-5
    • F1414-0283
    • SR-01000012535
    • SR-01000012535-1
    • Inchi: 1S/C22H15NO6S/c1-29-22(26)17-8-4-5-9-19(17)23-30(27,28)13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12,23H,1H3
    • InChI Key: BVKUPNBIPQGFGR-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1NS(C1=CC=C2C(=C1)C(=O)C1=C(C=CC=C1)C2=O)(=O)=O

Computed Properties

  • Exact Mass: 421.06200837g/mol
  • Monoisotopic Mass: 421.06200837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.473±0.06 g/cm3(Predicted)
  • Boiling Point: 649.5±65.0 °C(Predicted)
  • pka: 6.71±0.20(Predicted)

methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate Pricemore >>

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Additional information on methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate

Introduction to Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate (CAS No. 670255-61-5)

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 670255-61-5, is a derivative of benzoic acid and anthracene, featuring a sulfonamido group that enhances its reactivity and potential applications in synthetic chemistry and drug development.

The molecular structure of Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate consists of a benzoate moiety linked to an anthracene core that has been oxidized at the 9 and 10 positions. The presence of the sulfonamido group at the 2-position of the anthracene ring introduces a polar and basic character to the molecule, making it a versatile intermediate in organic synthesis. This compound's unique structural features have positioned it as a subject of interest for researchers exploring novel pharmacophores and functional materials.

In recent years, the pharmaceutical industry has seen a surge in the development of compounds derived from anthracene due to their potential biological activities. Anthracene derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug discovery. The sulfonamido group in Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate further enhances its pharmacological profile by providing a site for hydrogen bonding and other non-covalent interactions with biological molecules.

One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules. The benzoate group serves as a handle for further functionalization, allowing chemists to modify the compound's properties and tailor it for specific applications. Researchers have leveraged this flexibility to develop new analogs with enhanced solubility, bioavailability, or target specificity. For instance, modifications to the sulfonamido group have been shown to influence the compound's binding affinity and metabolic stability, critical factors in drug development.

The synthesis of Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the oxidation of anthracene to form 9,10-dioxoanthracene, followed by sulfonylation and subsequent formation of the sulfonamido bond. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yields and purity. These methods align with contemporary trends in green chemistry, emphasizing efficiency and minimal waste generation.

Recent studies have highlighted the potential of Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate in medicinal chemistry. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways. The anthracene core is particularly interesting due to its ability to modulate transcription factors and signaling cascades relevant to diseases such as cancer and autoimmune disorders. Preliminary in vitro studies suggest that certain analogs exhibit promising anti-inflammatory properties by inhibiting key enzymes like COX-2 and LOX.

The compound's structural complexity also makes it an attractive candidate for material science applications. Anthracene derivatives are known for their fluorescence properties, which can be exploited in sensors and optoelectronic devices. The sulfonamido group can be further functionalized to enhance these properties, leading to novel materials with applications in biotechnology and nanotechnology. For example, researchers have investigated its use as a fluorescent probe for detecting metal ions or small molecules in biological systems.

In conclusion, Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate (CAS No. 670255-61-5) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure provides opportunities for further exploration in drug discovery and the development of advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in scientific innovation.

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